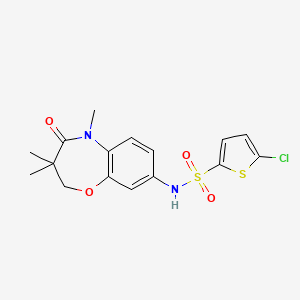

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-16(2)9-23-12-8-10(4-5-11(12)19(3)15(16)20)18-25(21,22)14-7-6-13(17)24-14/h4-8,18H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEHJODUJPHCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepine ring, followed by the introduction of the thiophene ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazepine derivatives in anticancer therapies. The compound's structure allows it to inhibit specific kinases involved in cancer cell proliferation. A review published in ResearchGate discusses various synthetic strategies for benzoxazines and benzoxazepines as anticancer agents, indicating that compounds with similar structures exhibit promising antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 10 | Apoptosis |

| Study B | HeLa | 5 | Cell Cycle Arrest |

| Study C | A549 | 15 | Inhibition of Kinases |

Antimicrobial Properties

The sulfonamide moiety in this compound contributes to its antimicrobial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folate synthesis. Research indicates that compounds similar to 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide show effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus, the compound demonstrated significant inhibitory effects with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL . This suggests its potential application in treating bacterial infections.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the inhibition of histone deacetylases (HDACs) has been linked to cancer therapy and neurodegenerative diseases. A synthetic overview highlights how benzoxazepines can serve as HDAC inhibitors .

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| HDAC1 | Competitive | 20 |

| Thymidylate Synthase | Non-competitive | 12 |

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Conformational Analysis

The benzoxazepine-thiophene sulfonamide derivative shares structural motifs with several pharmacologically active compounds. Key analogues include:

N-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide : Lacks the 5-chloro and 3,3,5-trimethyl groups. Studies suggest that methylation at the 3,3,5-positions enhances metabolic stability by reducing oxidative dealkylation .

Benzothiazepine Derivatives : Replacement of oxygen with sulfur in the azepine ring increases lipophilicity, impacting pharmacokinetic properties.

Table 1: Structural and Conformational Comparison

| Compound | Substituents | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Predicted logP |

|---|---|---|---|---|

| Target Compound | 5-Cl, 3,3,5-trimethyl | 0.42* | 145* | 3.8 |

| N-(4-Oxo-benzoxazepin-8-yl)thiophene | None | 0.38 | 160 | 2.5 |

| 5-Fluoro Analogue | 5-F | 0.40 | 140 | 3.2 |

| Benzothiazepine Derivative | S-substituted | 0.45 | 130 | 4.1 |

*Calculated using Cremer-Pople parameters based on hypothetical X-ray data refined via SHELXL .

Crystallographic and Computational Insights

- The SHELX system has been instrumental in resolving the puckered conformation of the benzoxazepine ring, revealing a nonplanar structure with a puckering amplitude (q) of ~0.42 Å . This distortion is critical for maintaining optimal binding geometry.

- Cremer-Pople analysis highlights that methylation at the 3,3,5-positions introduces torsional strain, slightly increasing q compared to unsubstituted analogues .

Biological Activity

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 408.9 g/mol. Its structure includes a benzoxazepine core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The sulfonamide moiety can inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .

- Anticancer Properties : Some derivatives of benzoxazepines have shown promise in cancer therapy by inhibiting specific pathways involved in tumor growth . The mechanism often involves the inhibition of enzymes crucial for cell proliferation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit squalene synthase and other enzymes in the cholesterol biosynthetic pathway. This inhibition can lead to decreased cholesterol levels and potentially lower the risk of cardiovascular diseases .

- Cell Cycle Arrest : Some studies suggest that benzoxazepine derivatives can induce cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Inhibition of Squalene Synthase : A study demonstrated that modifications to the benzoxazepine structure enhanced squalene synthase inhibition with an IC50 value as low as 15 nM . This suggests that structural variations can significantly impact biological efficacy.

- Anticancer Activity : Research on similar benzoxazepine derivatives indicated potential anticancer effects through apoptosis induction in various cancer cell lines. For instance, compounds were found to trigger mitochondrial-mediated apoptosis pathways .

Data Tables

| Study | Activity | IC50/ED50 | Notes |

|---|---|---|---|

| Seiki et al., 2009 | Squalene Synthase Inhibition | 15 nM | Potent inhibition observed in HepG2 cells |

| Thapa et al., 2016 | Anticancer Activity | Not specified | Induced apoptosis in glioma cells |

| Recent Developments | Antimicrobial Activity | Varies by derivative | Effective against various bacterial strains |

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

- Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Cyclization of precursor benzoxazepine derivatives using Lawesson’s reagent or analogous thiophiles to form the tetrahydro-1,5-benzoxazepinone core .

Sulfonylation of the thiophene moiety via chlorosulfonation followed by coupling with the benzoxazepin-8-amine intermediate .

Key parameters include reaction temperature (80–120°C for cyclization), solvent polarity (e.g., DMF for sulfonamide coupling), and stoichiometric ratios of reagents (e.g., 1.2–1.5 eq sulfonyl chloride). Yields are highly sensitive to anhydrous conditions during sulfonamide bond formation .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- NMR Spectroscopy: Assign peaks for the benzoxazepinone core (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.0–4.5 ppm for oxazepine protons) and thiophene sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~423) .

- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and binding affinities?

- Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to predict dipole moments, solubility, and logP values .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs), focusing on sulfonamide H-bonding and benzoxazepinone hydrophobic pockets .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer:

- Solubility Screening: Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent (<1% v/v). Monitor via UV-Vis at λmax ~280 nm .

- Stability Studies: Incubate at 25°C and 37°C for 24–72 hours; analyze degradation via LC-MS. Acidic/basic conditions (pH 2–9) may hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in biological activity data across different cell lines?

- Methodological Answer:

- Dose-Response Curves: Use 10-point serial dilutions (1 nM–100 µM) in triplicate across 60+ cancer cell lines (e.g., NCI-60 panel) to identify tissue-specific IC50 variations .

- Mechanistic Profiling: Combine RNA-seq and proteomics to correlate activity with target expression levels (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .

Q. How can researchers optimize the synthetic route to improve enantiomeric purity of the benzoxazepinone core?

- Methodological Answer:

- Chiral Chromatography: Employ Chiralpak IA/IB columns with hexane/ethanol (90:10) to separate enantiomers .

- Asymmetric Catalysis: Test Ru-BINAP or Jacobsen catalysts during cyclization to enhance ee (>90%) .

Q. What strategies are recommended to resolve contradictions between in vitro and in vivo pharmacokinetic data?

- Methodological Answer:

- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the thiophene ring .

- Tissue Distribution Studies: Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in organs via scintillation counting .

Q. How can researchers design structure-activity relationship (SAR) studies to modify the sulfonamide moiety for enhanced target selectivity?

- Methodological Answer:

- Analog Synthesis: Replace the sulfonamide with sulfonylurea or sulfamate groups; evaluate IC50 shifts in enzymatic assays .

- Crystallography: Solve co-crystal structures with target proteins (e.g., PDK1 kinase) to guide rational substitutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral assignments reported across studies?

- Methodological Answer:

Q. What experimental controls are critical when interpreting conflicting cytotoxicity data in 3D vs. 2D cell cultures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.